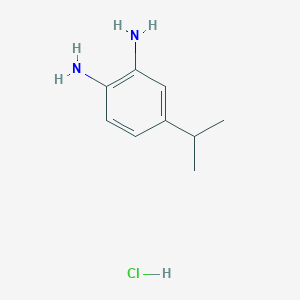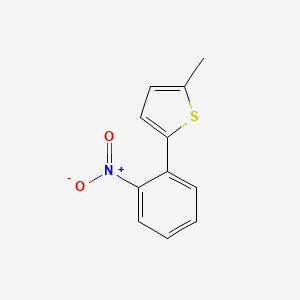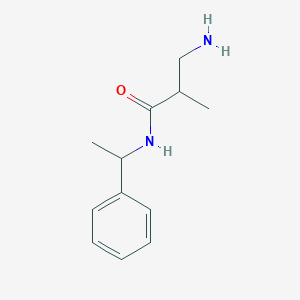![molecular formula C8H4F3N3O2 B13239867 2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13239867.png)
2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[4,5-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of trifluoromethyl-substituted pyridine derivatives, which undergo cyclization reactions to form the imidazo[4,5-c]pyridine ring system. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[4,5-c]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyridine ring, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to strong binding affinities. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(trifluoromethyl)pyridine-3-carboxylic acid: This compound shares a similar trifluoromethyl group but differs in the position of the carboxylic acid group on the pyridine ring.
2-(trifluoromethyl)pyridine-4-carboxylic acid: Another similar compound with the carboxylic acid group located at the 4-position of the pyridine ring.
5-(trifluoromethyl)pyridine-2-carboxylic acid: This compound has the trifluoromethyl group at the 5-position, leading to different chemical properties and reactivity.
Uniqueness
2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is unique due to its imidazo[4,5-c]pyridine core, which provides distinct chemical and biological properties compared to other trifluoromethyl-substituted pyridines. The presence of the imidazo ring system enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-4-2-12-1-3(6(15)16)5(4)14-7/h1-2H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFTXGHXEDVCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13239789.png)



![2-[(2,5-Dichloropyridin-4-yl)amino]ethan-1-ol](/img/structure/B13239806.png)
![1-[(2S)-pyrrolidin-2-yl]propan-1-one](/img/structure/B13239817.png)

![3-[[(3-methylphenyl)methyl]amino]-1-Propanol](/img/structure/B13239832.png)
![tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13239833.png)
![[(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B13239834.png)


![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13239846.png)
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13239849.png)
